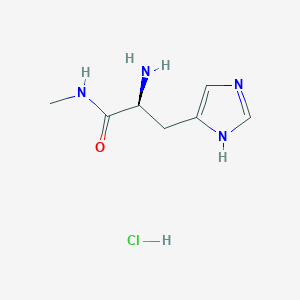

L-Histidine N-methylamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

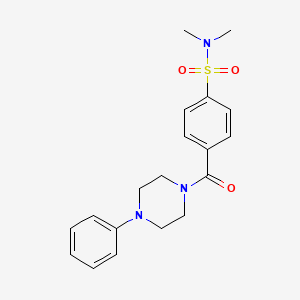

“L-Histidine N-methylamide hydrochloride” is a derivative of L-Histidine . L-Histidine is an essential amino acid involved in various physiological functions, including the synthesis of proteins, the production of histamine, and the regulation of pH levels in the body .

Synthesis Analysis

The synthesis of L-Histidine based compounds has been studied in various research. For instance, a novel L-Histidine based ionic liquid (LHIL) was developed and successfully synthesized . Its structure was confirmed by Fourier-transform infrared spectroscopy, UV-vis spectroscopy, X-ray photoelectron spectroscopy, 1 H-NMR and high-resolution mass spectrometry .

Molecular Structure Analysis

The molecular structure of L-Histidine based compounds has been analyzed using various techniques such as XRD and Raman spectroscopy . The crystallographic structural response of the titled crystal under shocked conditions has been discussed based on the obtained XRD and Raman spectroscopic patterns .

Chemical Reactions Analysis

L-Histidine is involved in various chemical reactions in the body. It is involved in the formation of proteins, the production of histamine, and the bonding (chelating) of metals . It also serves as a precursor for the formation of histamine, which is associated with allergic responses .

Physical And Chemical Properties Analysis

The physical and chemical properties of L-Histidine based compounds have been studied extensively. For instance, the optical and structural responses of L-histidine hydrochloride monohydrate crystals under the impact of shock waves have been investigated . The optical properties of the pre-shocked and post-shocked crystals were analyzed over the wavelength range of 200 to 800 nm using a UV–visible spectrometer .

Mécanisme D'action

The mechanism of action of L-Histidine N-methylamide hydrochloride is not fully understood. However, it is believed to act as a histidine receptor agonist, which means that it activates histidine receptors in the body. This activation can lead to various biochemical and physiological effects, such as the release of histamine and the modulation of immune system function.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate immune system function by increasing the production of cytokines and activating immune cells. It has also been shown to have an effect on the nervous system, modulating neurotransmitter release and reducing inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using L-Histidine N-methylamide hydrochloride in lab experiments is that it is a well-characterized compound that is readily available. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Orientations Futures

There are many potential future directions for the study of L-Histidine N-methylamide hydrochloride. One potential direction is the study of its effects on cancer cells. It has been shown to have an effect on the immune system, which could potentially be used to enhance the immune response to cancer cells. Another potential direction is the study of its effects on the gut microbiome. It has been shown to have an effect on gut bacteria, which could potentially be used to modulate the gut microbiome and improve overall health.

Méthodes De Synthèse

L-Histidine N-methylamide hydrochloride is synthesized through the reaction of histidine and formaldehyde. The reaction takes place in the presence of hydrochloric acid and results in the formation of this compound.

Applications De Recherche Scientifique

L-Histidine N-methylamide hydrochloride is commonly used in scientific research for various applications. One of the primary applications is in the study of the mechanism of action of histidine and its derivatives. It is also used in the study of biochemical and physiological effects, such as the effect of histidine on the immune system, the nervous system, and the cardiovascular system.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEWGPTVCBGMTD-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CN=CN1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CN=CN1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)

![N-(benzo[d]thiazol-2-yl)-3-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2852741.png)

![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2852746.png)

![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)

![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)

![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)